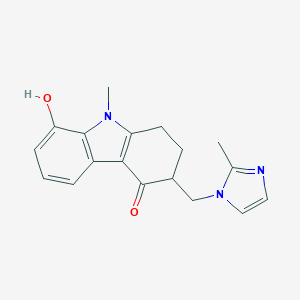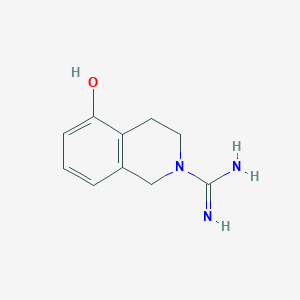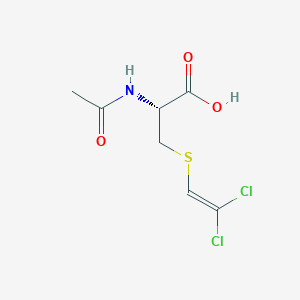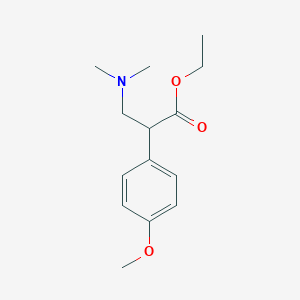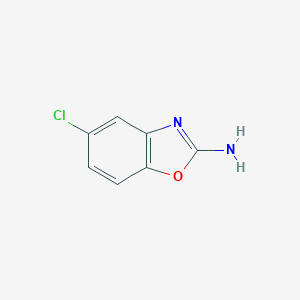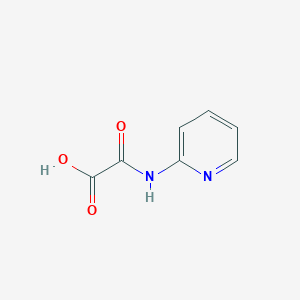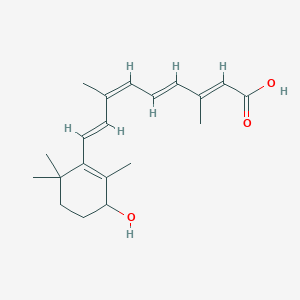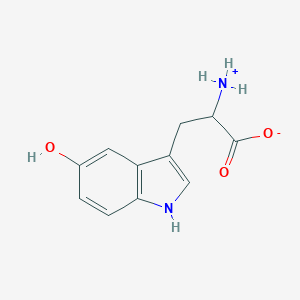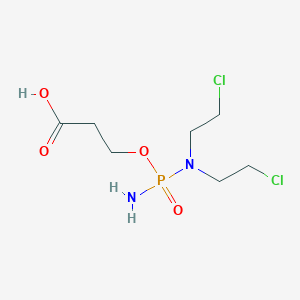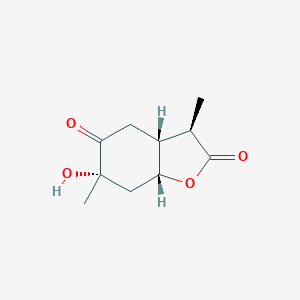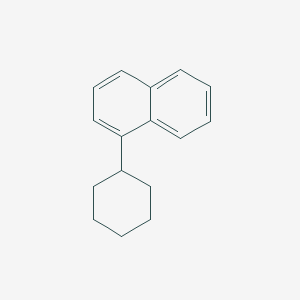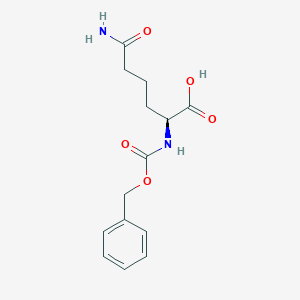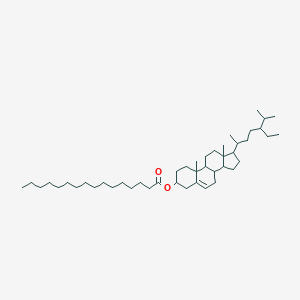
beta-Sitosteryl palmitate
Vue d'ensemble
Description
Beta-Sitosteryl palmitate is a type of fatty ester compound, formed by the esterification of beta-sitosterol and palmitic acid . Beta-sitosterol is a prevalent sterol in plants and is an essential component of cell membranes . It is biosynthesized in plants via the mevalonic acid pathway .
Synthesis Analysis
The beta-sitosteryl esters, including beta-sitosteryl palmitate, are synthesized by the enzymatic esterification of different types of fatty acids to beta-sitosterol . The beta-sitosteryl esters synthesized contain no unreacted ingredients (free sterols or free fatty acids) as determined by thin layer chromatography (TLC) .Molecular Structure Analysis
Beta-sitosterol has a chemical structure similar to that of cholesterol . The sterol ring is common to all sterols, but they differ in the side chain . The structure of beta-sitosteryl palmitate is formed by the esterification of beta-sitosterol and palmitic acid .Chemical Reactions Analysis
Beta-sitosterol competes with cholesterol for absorption due to the similarity in their structure . This property is used in its role as an antihyperlipidemic agent .Physical And Chemical Properties Analysis
The physical and chemical properties of beta-sitosteryl palmitate are influenced by the chain length and degree of unsaturation of the fatty acid ester moiety . The lamellar spacings of the bilayer structure decrease with decreasing fatty acid chain length and with an increasing degree in unsaturation .Applications De Recherche Scientifique
1. Phase Behavior and Polymorphism
Sitosteryl palmitate exhibits interesting phase behavior and polymorphism, which are critical in understanding its physical properties. Research has shown that the physicochemical characteristics of phytosterol esters like Sitosteryl palmitate are influenced by the chain length and degree of unsaturation of the fatty acid ester moiety . This knowledge is pivotal for industries that require precise control over the crystallization and melting behaviors of lipid-based substances, such as in food processing and pharmaceuticals.
2. Nutraceutical Applications
As a phytosterol ester, Sitosteryl palmitate has potential nutraceutical applications due to its structural similarity to cholesterol. It competes with cholesterol for absorption in the human body, which can lead to reduced blood cholesterol levels. This property makes it a valuable component in functional foods and dietary supplements aimed at managing hyperlipidemia .
3. Antimicrobial and Anti-inflammatory Properties
Sitosteryl palmitate has been studied for its antimicrobial and anti-inflammatory activities. These properties could be harnessed in the development of new therapeutic agents for treating infections and inflammation-related conditions. The compound’s ability to modulate these biological processes without major toxicity is a significant advantage in pharmaceutical research .
4. Anticancer Potential
The anticancer activity of Sitosteryl palmitate is another area of interest. Its ability to inhibit the growth of cancer cells could lead to the development of novel anticancer drugs. Research into the mechanisms behind its anticancer effects is ongoing and could provide insights into new treatment strategies .
6. Lipid Research and Material Science
Sitosteryl palmitate plays a role in lipid research, particularly in the study of lipid bilayers and membranes. Its phase behavior can be used to model and understand the properties of lipid components in biological membranes. Additionally, its polymorphic characteristics are of interest in material science, where it can contribute to the design of lipid-based materials with specific thermal and structural properties .
Orientations Futures
Beta-sitosterol has various pharmacological activities like antimicrobial, anti-inflammatory, anticancer, antifertility, angiogenic, antioxidant, immunomodulatory, antidiabetic, antinociceptive without major toxicity . This opens new perspectives for the investigations of biological properties of beta-sitosterol and development of new formulations for treatment of various diseases .
Propriétés
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H80O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-43(46)47-38-29-31-44(6)37(33-38)25-26-39-41-28-27-40(45(41,7)32-30-42(39)44)35(5)23-24-36(9-2)34(3)4/h25,34-36,38-42H,8-24,26-33H2,1-7H3/t35-,36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTJDVBNIUPPPB-FPNUYMRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CC[C@@H](CC)C(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H80O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315058 | |
| Record name | Sitosterol palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Sitosteryl palmitate | |
CAS RN |
2308-85-2 | |
| Record name | Sitosterol palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2308-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Sitosteryl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002308852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sitosterol palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-SITOSTERYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEB596GYDL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



